ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and drugs, playing crucial roles in cell biology and pharmacology .
Preparation Methods
The synthesis of indole derivatives, including ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate, typically involves multi-step organic reactions. One common method starts with the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Using reagents like manganese dioxide in carbon tetrachloride.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves nucleophilic substitution reactions with reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups .
Scientific Research Applications
Ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Ethyl 1H-indole-3-carboxylates: Known for their anti-viral activity.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Used in various chemical syntheses.
Ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H28N2O5 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 5-[2-hydroxy-3-(4-methoxyanilino)propoxy]-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C23H28N2O5/c1-5-29-23(27)22-15(2)25(3)21-11-10-19(12-20(21)22)30-14-17(26)13-24-16-6-8-18(28-4)9-7-16/h6-12,17,24,26H,5,13-14H2,1-4H3 |
InChI Key |
PHUJMEBTAIYAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3=CC=C(C=C3)OC)O)C)C |
Origin of Product |
United States |
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